molecular formula C10H11Cl2NO3S B297030 N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide

N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide

Cat. No. B297030
M. Wt: 296.17 g/mol
InChI Key: DHRJYFJXGPBEAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide, also known as ADMS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body.

Mechanism of Action

The mechanism of action of N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide involves the inhibition of carbonic anhydrase, which is an enzyme that catalyzes the reversible conversion of carbon dioxide and water to bicarbonate and protons. N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide binds to the active site of the enzyme, preventing the binding of the substrate and thus inhibiting the enzyme activity. This leads to a decrease in the production of bicarbonate ions, which play a crucial role in the regulation of acid-base balance in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide are related to its inhibition of carbonic anhydrase. This inhibition leads to a decrease in the production of bicarbonate ions, which can affect various physiological processes, including acid-base balance, respiration, and renal function. N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide has also been found to have anti-inflammatory and anti-tumor properties, which may be related to its inhibition of carbonic anhydrase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it a valuable tool for studying the role of carbonic anhydrase in various physiological and pathological processes. However, one of the limitations of using N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide is its low solubility in water, which can make it difficult to work with in some experimental setups.

Future Directions

There are several future directions for the study of N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide. One area of research is the development of new carbonic anhydrase inhibitors based on the structure of N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide. Another area of research is the investigation of the anti-inflammatory and anti-tumor properties of N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide, which may have potential therapeutic applications. Additionally, the role of carbonic anhydrase in various physiological and pathological processes is still not fully understood, and further research is needed to elucidate its functions and potential therapeutic targets.
Conclusion
In conclusion, N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide is a potent carbonic anhydrase inhibitor that has been widely used in scientific research. Its mechanism of action involves the inhibition of carbonic anhydrase, which has important physiological and pathological implications. N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide is a valuable tool for investigating the role of carbonic anhydrase in various processes and has potential therapeutic applications.

Synthesis Methods

The synthesis of N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide involves the reaction of 2,3-dichloro-4-methoxybenzenesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide.

Scientific Research Applications

N-allyl-2,3-dichloro-4-methoxybenzenesulfonamide has been used in various scientific research applications, including the study of carbonic anhydrase inhibitors, enzyme kinetics, and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase, with a Ki value of 0.2 nM for the human isoform II. This makes it a valuable tool for studying the role of carbonic anhydrase in physiological and pathological processes.

properties

Molecular Formula

C10H11Cl2NO3S

Molecular Weight

296.17 g/mol

IUPAC Name

2,3-dichloro-4-methoxy-N-prop-2-enylbenzenesulfonamide

InChI

InChI=1S/C10H11Cl2NO3S/c1-3-6-13-17(14,15)8-5-4-7(16-2)9(11)10(8)12/h3-5,13H,1,6H2,2H3

InChI Key

DHRJYFJXGPBEAU-UHFFFAOYSA-N

SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCC=C)Cl)Cl

Canonical SMILES

COC1=C(C(=C(C=C1)S(=O)(=O)NCC=C)Cl)Cl

Origin of Product

United States

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